REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[ClH:11]>C(O)C.CO.[Pd]>[ClH:11].[ClH:11].[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH2:9][NH2:10])=[CH:4][N:3]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=C1)C)C#N
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
WASH
|
Details
|
the filter washed with methanol
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washings evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization from chloroform-methanol afforded pure title compound
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NC1=NC=C(C(=C1)C)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |